molecular formula C16H14F3N5O2 B2895226 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 2034557-14-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2895226
CAS RN: 2034557-14-5
M. Wt: 365.316
InChI Key: CYMTWRPUEGVHEH-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the pyrimidine ring . It also has a trifluoromethoxy group attached to a benzamide moiety, which could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused triazolopyrimidine ring system, the benzamide moiety, and the trifluoromethoxy group . These groups could potentially engage in various types of interactions, including hydrogen bonding and π-π stacking, which could influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amide group . The triazolopyrimidine moiety could potentially participate in various reactions, including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative methods for synthesizing biologically important structures related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide. For example, a metal-free synthesis technique was utilized for the construction of 1,2,4-triazolo[1,5-a]pyridines, showcasing a novel strategy for direct oxidative N-N bond formation, resulting in high yields and short reaction times (Zheng et al., 2014). Similarly, heteroaromatization with 4-Hydroxycoumarin led to the synthesis of new pyrimidine derivatives, indicating the versatility of such compounds in chemical synthesis (El-Agrody et al., 2001).

Applications in Supramolecular Chemistry

The pyrimidine derivatives have been explored for their potential in creating novel supramolecular assemblies. Specifically, they were investigated as ligands for co-crystallization with crown ethers, forming complex 2D and 3D networks through hydrogen bonding, demonstrating their utility in the design of advanced materials (Fonari et al., 2004).

Antimicrobial and Antitumor Activities

Several studies have focused on the biological activities of triazolo[1,5-a]pyrimidine derivatives. For instance, novel compounds containing the triazolo[1,5-a]pyrimidine moiety were synthesized and exhibited significant antibacterial and antifungal properties (Patel & Patel, 2015). Additionally, another study synthesized a novel derivative that showed promising antibacterial activity against various microbial strains, underscoring the potential of these compounds in antimicrobial research (Lahmidi et al., 2019).

Novel Antitumor Agents

Triazolo[1,5-a]pyrimidines have also been identified as potential antitumor agents. TTI-237, a compound of this class, demonstrated unique microtubule-active properties and in vivo antitumor activity, distinct from other microtubule-active compounds. This highlights the therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in cancer treatment (Beyer et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets through the functional groups it contains .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity and properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c17-16(18,19)26-13-5-3-12(4-6-13)14(25)20-7-1-2-11-8-21-15-22-10-23-24(15)9-11/h3-6,8-10H,1-2,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMTWRPUEGVHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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